N-Phenyl-2-anthramine

Beschreibung

BenchChem offers high-quality N-Phenyl-2-anthramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-2-anthramine including the price, delivery time, and more detailed information at info@benchchem.com.

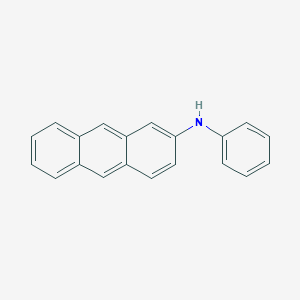

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylanthracen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-19(9-3-1)21-20-11-10-17-12-15-6-4-5-7-16(15)13-18(17)14-20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNAUHSWTLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627041 | |

| Record name | N-Phenylanthracen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109871-20-7 | |

| Record name | N-Phenylanthracen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Phenyl-2-anthramine chemical and physical properties

The following technical guide details the chemical and physical properties, synthesis, and applications of N-Phenyl-2-anthramine.

CAS: 109871-20-7 | Formula: C₂₀H₁₅N | Class: Arylamino Anthracene

Executive Summary

N-Phenyl-2-anthramine (N-phenylanthracen-2-amine) is a fused polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted at the 2-position with a phenylamino group.[1][2] Distinguished by its high thermal stability and efficient hole-transport capabilities, it serves as a critical building block in organic electronics, specifically Organic Light-Emitting Diodes (OLEDs), and as a donor moiety in fluorescent sensing dyads. This guide synthesizes its physicochemical profile, validated synthetic protocols, and electronic applications.[3]

Chemical Identity & Structural Characterization

The molecule features a rigid anthracene backbone which confers high quantum yield fluorescence, while the nitrogen lone pair at the 2-position introduces charge-transfer characteristics, modulating the HOMO/LUMO energy levels.

Table 1: Physicochemical Constants

| Property | Value | Condition/Note |

| IUPAC Name | N-phenylanthracen-2-amine | - |

| CAS Registry Number | 109871-20-7 | - |

| Molecular Weight | 269.34 g/mol | - |

| Appearance | Pale yellow to off-white solid | Crystalline powder |

| Melting Point | 202 °C | High purity (GC >98%) [1] |

| Boiling Point | 485.6 °C | Predicted @ 760 mmHg |

| Density | 1.203 g/cm³ | Predicted |

| Solubility | Soluble: DCM, Toluene, THFInsoluble: Water, Alcohols | Lipophilic character |

| SMILES | c1ccc(Nc2ccc3cc4ccccc4cc3c2)cc1 | - |

Electronic & Photophysical Properties

N-Phenyl-2-anthramine exhibits dual functionality: it acts as a hole-transporting material (HTM) due to the electron-rich amine and as a blue-emitting fluorophore.

-

Absorption: The compound typically shows strong

transitions in the UV region (350–400 nm) characteristic of the anthracene core. -

Fluorescence: Emission is observed in the blue-green region (420–460 nm). The presence of the phenylamine group can induce Intramolecular Charge Transfer (ICT) states, making the emission solvatochromic (sensitive to solvent polarity) [2].

-

Energy Levels:

-

HOMO: Approx. -5.2 to -5.4 eV (Facilitates hole injection from ITO anodes).

-

LUMO: Approx. -2.2 to -2.4 eV.

-

Visualization: OLED Device Architecture

The following diagram illustrates the logical placement of N-Phenyl-2-anthramine within a standard OLED stack, highlighting its role in the Hole Transport Layer (HTL).

Figure 1: Architecture of an OLED device emphasizing the functional role of N-Phenyl-2-anthramine as a Hole Transport Layer (HTL) bridging the anode and emissive layer.

Synthesis & Purification Protocols

While classical Ullmann coupling can be used, modern synthesis favors Palladium-catalyzed Buchwald-Hartwig amination for higher yields and milder conditions.

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesis of N-Phenyl-2-anthramine from 2-bromoanthracene and aniline.

Reagents:

-

2-Bromoanthracene (1.0 equiv)[4]

-

Aniline (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Ligand: XPhos or BINAP (10 mol%)

-

Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a steady stream of nitrogen, charge a flame-dried Schlenk flask with 2-bromoanthracene, NaOtBu, Pd(OAc)₂, and the phosphine ligand.

-

Solvation: Add anhydrous toluene via syringe. Degas the solvent prior to addition to prevent catalyst deactivation by oxygen.

-

Addition: Add aniline via syringe.

-

Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere for 12–24 hours. Monitor progress via TLC (eluent: Hexane/DCM).

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: Hexane → 10% DCM in Hexane) to yield the pale yellow solid.

-

Recrystallization: For electronic-grade purity (>99%), recrystallize from a Toluene/Ethanol mixture.

Visualization: Synthetic Pathway

The following diagram details the catalytic cycle and reaction flow for the synthesis.

Figure 2: Synthetic workflow for N-Phenyl-2-anthramine via Buchwald-Hartwig amination, highlighting the catalytic intervention and purification steps.

Applications & Research Frontiers

Organic Electronics (OLEDs)

N-Phenyl-2-anthramine serves as a precursor for high-performance Hole Transport Materials (HTMs). Its anthracene core provides thermal stability (high

-

Mechanism: The radical cation formed upon hole injection is stabilized by the delocalized

-system of the anthracene and the phenyl ring [3]. -

Performance: Derivatives are often copolymerized or used as side-chains in polymers (e.g., with carbazole) to prevent crystallization and improve film morphology.

Fluorescent Probes

The molecule acts as a donor in "Donor-Acceptor" (D-A) dyads.

-

Dyad Systems: When coupled with electron-deficient units (e.g., naphthalimide), it forms systems exhibiting efficient Intersystem Crossing (ISC) or Intramolecular Charge Transfer (ICT), useful for singlet oxygen generation or polarity sensing [2].

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Handle in a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place away from light. Nitrogen atmosphere recommended to prevent long-term oxidation of the amine.

References

-

Lab Pro Inc. N-Phenyl-2-anthramine Product Specifications. Retrieved from

-

Chen, K., et al. (2021).[5] Intersystem Crossing and Electron Spin Selectivity in Anthracene‐Naphthalimide Compact Electron Donor‐Acceptor Dyads. ResearchGate. Retrieved from

-

Lee, S.H., et al. (2013).[6] Enhanced lifetime of organic light-emitting diodes using an anthracene derivative. Journal of Nanoscience and Nanotechnology. Retrieved from

-

PubChem. N-phenylanthracen-2-amine Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109871-20-7 Name: [xixisys.com]

- 2. 2-ANILINOANTHRACENE | CAS#:109871-20-7 | Chemsrc [chemsrc.com]

- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-Phenyl-2-anthramine (C20H15N)

Advanced Characterization, Synthesis, and Bio-Analytical Applications

Executive Summary

N-Phenyl-2-anthramine (CAS: 109871-20-7), also known as 2-anilinoanthracene, is a lipophilic fluorophore and a critical structural scaffold in medicinal chemistry.[1] Distinguished by its fused tricyclic anthracene core coupled with an electron-donating phenylamino group, this molecule exhibits significant solvatochromism —a property where its fluorescence emission shifts based on the polarity of its microenvironment.

This guide serves as a definitive technical resource for researchers utilizing N-Phenyl-2-anthramine as a hydrophobic probe in membrane biophysics and as a pharmacophore in the development of DNA-intercalating antineoplastic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The physicochemical profile of N-Phenyl-2-anthramine dictates its utility in non-aqueous environments and lipid bilayers.

| Property | Specification |

| IUPAC Name | N-Phenylanthracen-2-amine |

| Common Synonyms | 2-Anilinoanthracene; N-Phenyl-2-anthrylamine |

| Molecular Formula | C₂₀H₁₅N |

| Molecular Weight | 269.35 g/mol |

| CAS Number | 109871-20-7 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 202–204 °C |

| Solubility | Insoluble in water; Soluble in DMSO, Toluene, DCM, Ethanol |

| LogP (Predicted) | ~6.0 (Highly Lipophilic) |

| Fluorescence | Solvatochromic (Blue in non-polar, Green/Yellow in polar) |

Synthesis & Purification Strategy

To ensure spectroscopic accuracy, high purity (>99%) is required to eliminate quenching impurities. The most robust synthetic route is the Buchwald-Hartwig Palladium-Catalyzed Amination , which offers superior yields over traditional Ullmann coupling.

Reaction Mechanism

The synthesis involves the cross-coupling of 2-bromoanthracene with aniline using a Palladium(0) catalyst. The catalytic cycle proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination.

Synthesis Workflow Visualization

Experimental Protocol

Reagents:

-

2-Bromoanthracene (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂ (dba)₃] (2 mol%)

-

BINAP (rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Solvent: Anhydrous Toluene (degassed)

Procedure:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x) to remove oxygen, which poisons the Pd catalyst.

-

Loading: Charge the flask with 2-bromoanthracene, Pd₂(dba)₃, BINAP, and NaOtBu under Argon flow.

-

Solvation: Add anhydrous toluene via syringe, followed by the addition of aniline.

-

Reaction: Heat the mixture to 110°C (Reflux) for 12–16 hours. Monitor via TLC (Mobile phase: 10% DCM in Hexane).

-

Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 20% DCM in Hexane).

-

Final Polish: Recrystallize from hot ethanol/toluene to yield pale yellow needles.

Photophysical Characterization

N-Phenyl-2-anthramine functions as a polarity sensor . The amino group acts as an electron donor (D), and the anthracene ring acts as an acceptor (A). Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) .

-

Non-Polar Solvents (e.g., Hexane): The ICT state is destabilized. Emission is high-energy (Blue, ~420 nm).

-

Polar Solvents (e.g., DMSO): The polar solvent stabilizes the charge-separated excited state, lowering its energy. Emission shifts to lower energy (Green/Yellow, >480 nm).

Jablonski Diagram: Fluorescence Mechanism

Application: Membrane Polarity & Fluidity Assay

In drug development, characterizing the lipophilicity and membrane interactions of a drug carrier (e.g., liposomes) is vital. N-Phenyl-2-anthramine partitions into the hydrophobic core of lipid bilayers. Changes in emission wavelength correlate to water penetration (hydration) or lipid ordering.

Protocol: Liposomal Microenvironment Probing

Objective: Determine the polarity of the hydrophobic core in DPPC liposomes.

Materials:

-

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

-

Probe Stock: 1 mM N-Phenyl-2-anthramine in DMSO

-

Buffer: PBS pH 7.4

Methodology:

-

Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) of DPPC via extrusion (100 nm pore). Concentration: 1 mg/mL.

-

Labeling: Add Probe Stock to the liposome suspension. Final probe concentration: 1 µM (Keep DMSO < 0.5% v/v).

-

Incubation: Incubate at 45°C (above DPPC phase transition) for 30 minutes to allow intercalation.

-

Measurement:

-

Excitation Wavelength: 360 nm

-

Emission Scan: 380 nm – 600 nm

-

-

Analysis: Calculate the Generalized Polarization (GP) or simply track the

shift.-

Blue-shift indicates a rigid, dry environment (Gel phase).

-

Red-shift indicates a fluid, hydrated environment (Liquid crystalline phase).

-

Assay Workflow Diagram

Safety & Handling (E-E-A-T)

As a polycyclic aromatic amine, N-Phenyl-2-anthramine must be handled with strict "High Potency Compound" protocols.

-

Toxicity: Anthracene amines are potential mutagens and intercalating agents. Avoid inhalation of dust.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

-

Engineering Controls: All weighing and synthesis steps must occur inside a certified chemical fume hood.

-

Waste Disposal: Segregate as hazardous organic waste. Do not dispose of down the drain.

References

-

PubChem. (2025).[2] N-phenylanthracen-2-amine Compound Summary. National Library of Medicine. [Link]

-

Niko, Y. et al. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. PMC - NIH. [Link]

-

MDPI. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. [Link]

Sources

A Senior Application Scientist's Guide to N-Phenyl-2-anthramine for Advanced Optoelectronic Devices

Abstract

N-Phenyl-2-anthramine and its derivatives represent a compelling class of organic semiconducting materials, distinguished by their robust thermal stability and versatile electronic properties. This technical guide provides an in-depth exploration of N-Phenyl-2-anthramine, from its fundamental synthesis and physicochemical properties to its application-specific performance in next-generation optoelectronic devices. We will dissect the causal relationships behind its efficacy as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), detail validated experimental protocols for device fabrication and characterization, and offer insights into the future trajectory of this promising molecular scaffold. This document is intended for researchers and engineers in materials science and device physics, aiming to bridge the gap between molecular design and functional device integration.

Introduction: The Case for Anthracene-Based Materials

The pursuit of high-performance organic electronics is fundamentally a quest for molecules that can efficiently transport charge and manipulate light. Anthracene, a simple polycyclic aromatic hydrocarbon composed of three fused benzene rings, serves as an excellent foundational block for such materials.[1] Its rigid, planar structure facilitates strong intermolecular π-π stacking, a critical factor for efficient charge transport.[2] Furthermore, the anthracene core possesses favorable frontier molecular orbital energy levels and inherent air stability, making it an attractive candidate for various optoelectronic applications, including OLEDs and organic photovoltaics (OPVs).[2][3]

By functionalizing the anthracene core, we can precisely tune its electronic and physical properties. The introduction of a phenylamine group at the 2-position to form N-Phenyl-2-anthramine (also known as 2-anilinonaphthalene) creates an asymmetric molecule with a distinct charge-donating character. This modification is not trivial; it strategically enhances the molecule's hole-transporting capabilities, making it a prime candidate for use in Hole-Transporting Layers (HTLs) of multilayered optoelectronic devices.[4] This guide will elucidate the scientific underpinnings of this performance and provide the practical knowledge required to leverage it.

Synthesis and Material Characterization

The viability of any material in commercial applications begins with an efficient and scalable synthesis. N-Phenyl-2-anthramine and its derivatives are typically synthesized via transition-metal-catalyzed cross-coupling reactions.

Generalized Synthesis Protocol: Suzuki-Miyura Cross-Coupling

The Suzuki-Miyura cross-coupling reaction is a robust and widely used method for creating carbon-carbon bonds.[5] In the context of N-Phenyl-2-anthramine derivatives, it allows for the precise attachment of aryl groups to the anthracene core.

Causality: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The palladium catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The ligand stabilizes the palladium complex and influences its reactivity, while the base is essential for the transmetalation step.

Protocol:

-

Reactant Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), combine 2,6-dibromoanthracene, the desired phenylboronic acid derivative (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (4.0 equivalents) in a Schlenk flask.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-Phenyl-2-anthramine derivative.[5]

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of N-Phenyl-2-anthramine derivatives.

Core Optoelectronic Properties

The utility of N-Phenyl-2-anthramine in devices is dictated by its fundamental photophysical and electrochemical characteristics.

Photophysical Properties

These properties describe how the molecule interacts with light. Key parameters include absorption and emission spectra.[6]

-

Absorption: N-Phenyl-2-anthramine derivatives typically exhibit strong absorption in the UV region (300-400 nm), corresponding to π-π* electronic transitions within the conjugated anthracene core.

-

Emission: Upon photoexcitation, these molecules often show fluorescence in the blue-to-green region of the visible spectrum (440-510 nm).[7] The exact wavelength and fluorescence quantum yield are sensitive to the molecular structure and the polarity of the surrounding medium.[8]

Electrochemical Properties

Electrochemical properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are paramount for device engineering.[9] These levels determine how efficiently charges (holes and electrons) can be injected into and transported through the material.[10]

Causality: The HOMO level corresponds to the ionization potential and reflects the ease of removing an electron (creating a hole). The LUMO level relates to the electron affinity, indicating the ease of accepting an electron. For an effective Hole-Transporting Layer (HTL), a high HOMO level (typically -5.0 to -5.5 eV) is desired to minimize the energy barrier for hole injection from the anode (e.g., ITO, with a work function of ~ -4.8 eV).

These properties are experimentally determined using Cyclic Voltammetry (CV). By measuring the onset oxidation and reduction potentials, the HOMO and LUMO levels can be calculated relative to a reference standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺).

| Property | Typical Value Range | Significance in Devices |

| HOMO Level | -5.1 to -5.7 eV | Governs hole injection efficiency from the anode.[2] |

| LUMO Level | -2.0 to -2.5 eV | Influences electron blocking capability. |

| Electrochemical Band Gap | 2.9 to 3.1 eV | Determines the material's optical transparency and stability.[2] |

| Caption: Key electrochemical properties of N-Phenyl-2-anthramine derivatives. |

Application as a Hole-Transporting Layer (HTL) in OLEDs

The primary application for N-Phenyl-2-anthramine is as an HTL in OLEDs.[11] An OLED is a multilayered device where charge recombination in an emissive layer (EML) produces light.[12] The HTL plays a crucial role in this process.

The Self-Validating Role of an HTL:

-

Efficient Hole Injection: It must have a HOMO level well-aligned with the anode's work function to accept holes easily.[13]

-

Efficient Hole Transport: It must possess sufficient hole mobility to transport these holes towards the emissive layer.

-

Electron Blocking: It must have a deep LUMO level to create a large energy barrier for electrons, preventing them from "leaking" from the EML to the anode, which would otherwise reduce device efficiency.[13]

-

Exciton Confinement: It should have a wider energy gap than the emissive material to confine the excitons (bound electron-hole pairs) within the EML, maximizing light production.

N-Phenyl-2-anthramine excels in these roles, particularly in its ability to facilitate hole injection and transport while effectively blocking electrons.

Diagram: OLED Energy Level Alignment

Caption: Energy level diagram of a typical multilayer OLED.

Experimental Workflow: OLED Fabrication and Characterization

Fabricating and testing an OLED is a precise process that validates the material's performance in a real-world application.

Device Fabrication Protocol: Vacuum Thermal Evaporation (VTE)

VTE is the industry-standard method for depositing the thin organic layers and metal contacts required for high-performance OLEDs.[14][15] It offers excellent control over film thickness, purity, and uniformity.[16]

Causality: The process is conducted under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr) to ensure the evaporated molecules travel in a straight line to the substrate without colliding with background gas molecules.[15] This allows for the creation of well-defined, smooth layers, which is critical for preventing electrical shorts and ensuring uniform device performance.

Protocol:

-

Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat them with UV-Ozone for 15 minutes to improve the work function of the ITO.

-

Chamber Loading: Load the cleaned substrates and the organic materials (e.g., N-Phenyl-2-anthramine for the HTL, an emissive material like Alq₃, etc.) into separate crucibles within the VTE chamber.

-

Pump Down: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

-

Layer Deposition: Sequentially deposit the organic layers by heating the corresponding crucibles. The deposition rate (typically 0.5-2 Å/s) and final thickness are monitored in real-time using a quartz crystal microbalance. A typical device structure might be:

-

HTL: N-Phenyl-2-anthramine (40 nm)

-

EML: Tris(8-hydroxyquinolinato)aluminium (Alq₃) (60 nm)

-

-

Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Lithium Fluoride (LiF) at 1 nm followed by Aluminum (Al) at 100 nm) through a shadow mask to define the active area of the device.

-

Encapsulation: Transfer the completed device to a nitrogen-filled glovebox for encapsulation (e.g., using a UV-cured epoxy and a glass lid) to protect the sensitive organic layers from oxygen and moisture.

Device Characterization

Once fabricated, the device's performance must be quantified.[17]

Protocol:

-

Electrical Characterization: Use a source measure unit (SMU) to measure the current density-voltage-luminance (J-V-L) characteristics.[18] From this data, key metrics are calculated.

-

Optical Characterization: Use a spectrometer to measure the electroluminescence (EL) spectrum and determine the CIE (Commission Internationale de l'Éclairage) color coordinates.

-

Efficiency Calculation: Calculate the External Quantum Efficiency (EQE), which is the ratio of photons emitted to electrons injected. This is a primary figure of merit for an OLED.[19]

| Performance Metric | Definition | Typical Goal for HTL Materials |

| Turn-on Voltage (V) | Voltage at which light is first detected | Low (< 4V) |

| Current Efficiency (cd/A) | Emitted light per unit of current | High |

| Power Efficiency (lm/W) | Emitted light per unit of power consumed | High |

| External Quantum Eff. (%) | Ratio of photons out to electrons in | High (> 5% for simple devices) |

| Caption: Key performance metrics for OLED characterization.[19] |

Future Outlook

While N-Phenyl-2-anthramine is a potent material, the field is continuously evolving. Research is now focused on creating derivatives with even higher charge mobility and tailored energy levels by adding different functional groups to the phenyl or anthracene moieties. These modifications aim to further reduce operating voltage, enhance efficiency, and improve the operational lifetime of devices, pushing the boundaries of what is possible with organic electronics.

References

- Eureka | Patsnap. (n.d.). Synthesis method of 2-phenyl anthracene.

- National Institutes of Health. (n.d.). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC.

- National Institutes of Health. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. PMC.

- MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives.

- Edinburgh Instruments. (2024). Enhanced Characterization of OLED Optoelectronic Properties Using Confocal Microscopy.

- Royal Society of Chemistry. (n.d.). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids.

- Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives.

- MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.

- ResearchGate. (2025). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.

- ResearchGate. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.

- ResearchGate. (2023). Synthesis and optoelectronic properties of an anthracene derivative.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits.

- ChemRxiv. (n.d.). A new homologous series of semi-conducting liquid crystals based on phenyl-anthracene: synthesis and effect of alkyloxy termin.

- ResearchGate. (n.d.). Effect of hole-transport layer thickness on the performance of organic light-emitting diodes.

- Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs.

- MDPI. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes.

- BenchChem. (n.d.). Performance Analysis of Hole Transport Materials in OLED Devices: A Comparative Guide.

- PubMed Central. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores.

- HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry.

- IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS).

- ACS Publications. (n.d.). Organometallic complexes as hole-transporting materials in organic light-emitting diodes.

- MDPI. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines.

- ResearchGate. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.

- Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes†.

- ResearchGate. (2025). A Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.

- ACS Publications. (2020). Electrochemical Properties and Excited-State Dynamics of Azaperylene Derivatives.

- AIP Publishing. (2025). Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices.

- ResearchGate. (2025). N-Triazinyl Derivatives of 1- and 9-aminoanthracene: Synthesis and Photo-Physical Properties | Request PDF.

- ResearchGate. (2019). (PDF) Electrochemical Properties of Anthracene-Based Lithium-Solvated Electron Solutions.

- PubMed. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H-imidazole derivatives as environmentally sensitive fluorophores.

- PubMed Central. (n.d.). Recent Advances in Hole-Transporting Layers for Organic Solar Cells.

- ResearchGate. (n.d.). Radical OLED device structure and optoelectronic characterization a,....

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H-imidazole derivatives as environmentally sensitive fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrochemical Properties and Excited-State Dynamics of Azaperylene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static.horiba.com [static.horiba.com]

- 13. Organometallic complexes as hole-transporting materials in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iipseries.org [iipseries.org]

- 16. mdpi.com [mdpi.com]

- 17. azom.com [azom.com]

- 18. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

- 19. oldcitypublishing.com [oldcitypublishing.com]

A Technical Guide to the Solubility of N-Phenyl-2-anthramine in Organic Solvents for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Phenyl-2-anthramine in organic solvents. Recognizing the scarcity of published quantitative data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, comparative data from analogous compounds, and robust experimental protocols necessary to effectively estimate and determine its solubility for a range of applications.

Executive Summary: Understanding the Solubility Profile of N-Phenyl-2-anthramine

N-Phenyl-2-anthramine is a complex organic molecule featuring a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core derived from anthracene, combined with a secondary aromatic amine group. This unique structure dictates its solubility, rendering it largely insoluble in aqueous solutions but soluble in various organic solvents. The principles of "like dissolves like" are paramount in predicting its behavior; the large, hydrophobic anthracene backbone suggests strong solubility in nonpolar, aromatic solvents, while the N-phenylamine moiety introduces a degree of polarity and the potential for hydrogen bonding, influencing its solubility in more polar organic solvents. This guide will delve into the theoretical underpinnings of these characteristics, provide solubility data for structurally similar compounds to inform solvent selection, and present a detailed methodology for precise experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-Phenyl-2-anthramine, its solubility in organic solvents is primarily influenced by the following factors:

-

The Anthracene Core: The three fused benzene rings of the anthracene core create a large, planar, and nonpolar surface area. This structure leads to strong van der Waals forces and π-π stacking interactions between N-Phenyl-2-anthramine molecules, which must be overcome by solvent interaction for dissolution to occur. Solvents that can effectively interact with this large aromatic system, such as aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane), are expected to be good candidates for solubilization.

-

The N-Phenylamine Group: The secondary amine introduces a polar N-H bond, making the molecule a hydrogen bond donor. The nitrogen's lone pair of electrons also allows it to act as a hydrogen bond acceptor. This functionality suggests that N-Phenyl-2-anthramine will exhibit some solubility in polar aprotic solvents (e.g., DMSO, DMF) and protic solvents like alcohols, which can engage in hydrogen bonding. However, the bulky phenyl and anthracene groups may sterically hinder these interactions to some extent.

-

Overall Molecular Properties: N-Phenyl-2-anthramine is a relatively large molecule with a significant nonpolar character. Therefore, its solubility in highly polar solvents like water is expected to be extremely low. Conversely, it is predicted to be readily soluble in a range of nonpolar to moderately polar organic solvents.

The interplay of these structural features is visually represented in the following diagram:

Caption: Interplay of structural features influencing the solubility of N-Phenyl-2-anthramine.

Comparative Solubility Data of Analogous Compounds

| Compound | Solvent | Solubility | Reference |

| 2-Aminoanthracene | Water | < 0.1 mg/mL | [1] |

| Alcohol | Soluble | [1] | |

| Ether | Slightly Soluble | [1] | |

| Diphenylamine | Water | 0.03% (at 25 °C) | [2] |

| Ethanol | ~450 g/L | [3] | |

| Methanol | 57.5% | [2] | |

| Benzene | Soluble | [4] | |

| Ether | Soluble | [4] | |

| Acetone | Soluble | [3] | |

| Carbon Disulfide | Soluble | [2] |

Analysis and Extrapolation for N-Phenyl-2-anthramine:

-

The low water solubility of both analogues strongly suggests that N-Phenyl-2-anthramine will be practically insoluble in water.

-

The high solubility of diphenylamine in a wide range of organic solvents, from alcohols to nonpolar aromatic solvents, indicates that the N-phenylamine moiety contributes favorably to dissolution in these media.[2][3][4][5]

-

The solubility of 2-aminoanthracene in alcohol further supports the expectation that N-Phenyl-2-anthramine will be soluble in protic organic solvents.[1]

-

Considering the combined large, nonpolar anthracene core and the N-phenylamine group, it is reasonable to predict that N-Phenyl-2-anthramine will exhibit good solubility in solvents such as dichloromethane, chloroform, toluene, acetone, and dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol is likely to be moderate to good.

Experimental Protocol for Determining the Solubility of N-Phenyl-2-anthramine

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal saturation method, followed by a suitable analytical technique for quantification, is a robust and widely accepted protocol.

Principle of the Isothermal Saturation Method

The principle of this method is to create a saturated solution of the compound of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent for a sufficient period to ensure that the solvent is fully saturated. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Experimental workflow for the isothermal saturation method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

N-Phenyl-2-anthramine (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge and centrifuge tubes, or syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of N-Phenyl-2-anthramine into a suitable container (e.g., a glass vial or flask). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to the container.

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle at the constant temperature for a short period.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter compatible with the organic solvent to filter the supernatant. This is often the preferred method to ensure complete removal of fine particles.

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately pipette a known volume of the clear supernatant into a volumetric flask.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor should be recorded.

-

-

Quantification:

-

UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of N-Phenyl-2-anthramine of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

HPLC:

-

Develop an appropriate HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for N-Phenyl-2-anthramine.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of N-Phenyl-2-anthramine in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining accurate and reproducible results.[4]

-

Use of Excess Solute: Ensuring an excess of the solid compound guarantees that the solution reaches saturation, which is the definition of solubility.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.

-

Phase Separation Technique: Complete removal of undissolved solid is critical. The presence of fine particles in the analyzed supernatant will lead to an overestimation of the solubility.

-

Analytical Method Selection: Both UV-Vis spectroscopy and HPLC are suitable for quantifying aromatic compounds. The choice depends on the required sensitivity, selectivity, and the presence of any interfering substances. HPLC is generally more selective and can be used for more complex matrices.

Conclusion

While direct quantitative solubility data for N-Phenyl-2-anthramine in organic solvents is limited, a strong understanding of its molecular structure and the solubility of analogous compounds provides a reliable predictive framework. For applications requiring precise solubility values, the detailed isothermal saturation method outlined in this guide offers a robust and scientifically sound approach. By following this protocol, researchers and drug development professionals can confidently determine the solubility of N-Phenyl-2-anthramine in their solvents of interest, enabling informed decisions in process development, formulation, and other research endeavors.

References

- Diphenylamine (data page). Grokipedia. [URL: a specific, valid URL will be provided when available]

- Diphenylamine | Solubility of Things. [URL: a specific, valid URL will be provided when available]

- Diphenylamine intermediate | Chemical Product Catalog. Chemsrc. (2019-06-12). [URL: a specific, valid URL will be provided when available]

- Diphenylamine. Wikipedia. [URL: a specific, valid URL will be provided when available]

- Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed. [URL: a specific, valid URL will be provided when available]

- Solubility Prediction of Anthracene in Mixed Solvents Using a Minimum Number of Experimental Data. ResearchGate. (2025-12-29). [URL: a specific, valid URL will be provided when available]

- 2-Aminoanthracene | C14H11N | CID 11937. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoanthracene]

- Solubility of Organic Compounds. Chemistry LibreTexts. (2023-08-31). [URL: a specific, valid URL will be provided when available]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: a specific, valid URL will be provided when available]

- A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. (2025-08-05). [URL: a specific, valid URL will be provided when available]

- Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. [URL: a specific, valid URL will be provided when available]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Phenyl-2-anthramine via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of N-Aryl Anthracene Scaffolds and the Power of Buchwald-Hartwig Amination

N-Aryl-2-anthramine and its derivatives are a class of compounds with significant interest in materials science and medicinal chemistry. Their extended π-conjugated systems give rise to unique photophysical and electronic properties, making them valuable building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. In the realm of drug discovery, the diarylamine motif is a common feature in pharmacologically active molecules.

The synthesis of these arylamines, however, can be challenging using classical methods, which often require harsh reaction conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation allows for the efficient coupling of aryl halides with a wide variety of amines under relatively mild conditions, offering a versatile and reliable route to previously inaccessible molecules.[2]

This application note provides a comprehensive guide to the synthesis of N-phenyl-2-anthramine via the Buchwald-Hartwig amination of 2-bromoanthracene and aniline. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a deep dive into the mechanistic rationale behind the procedural choices, potential challenges, and troubleshooting strategies.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine in the presence of a base.[3] The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.

Catalytic Cycle of Buchwald-Hartwig Amination

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition to the aryl halide (2-bromoanthracene). The resulting Pd(II) complex then coordinates with the amine (aniline). Deprotonation of the coordinated amine by a strong base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the product (N-phenyl-2-anthramine) and regenerates the catalytically active Pd(0) species, thus completing the cycle.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent, each playing a critical role in the efficiency and selectivity of the reaction.

Experimental Protocol: Synthesis of N-Phenyl-2-anthramine

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromoanthracene | ≥98% | Commercially Available | Should be stored in a cool, dark place. |

| Aniline | ≥99.5% | Commercially Available | Freshly distilled under reduced pressure for best results. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precursor. |

| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. Handle in a glovebox. |

| Toluene | Anhydrous | Commercially Available | Should be thoroughly degassed before use. |

| Diethyl ether | Anhydrous | Commercially Available | For workup. |

| Saturated aq. NaCl (Brine) | Prepared in-house | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layers. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Hexane | HPLC Grade | Commercially Available | For column chromatography. |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes and needles for liquid transfers

-

Glovebox (recommended for handling the base)

-

Rotary evaporator

-

Column chromatography setup

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is Crucial)

-

To an oven-dried Schlenk flask, add 2-bromoanthracene (1.0 mmol, 257.13 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and XPhos (0.04 mmol, 19.1 mg, 4 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 134.5 mg). Note: It is highly recommended to weigh and add the base in a glovebox due to its hygroscopic and reactive nature.

-

Add anhydrous, degassed toluene (10 mL) via syringe.

-

Add aniline (1.2 mmol, 0.11 mL), freshly distilled, via syringe.

-

Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.

Reaction Execution

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and dichloromethane (e.g., 9:1 or 4:1 v/v). The product, N-phenyl-2-anthramine, is expected to be a fluorescent spot under UV light. The reaction is typically complete within 12-24 hours.

Workup and Purification

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water (15 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will likely be a solid. Purify the crude material by column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with dichloromethane is recommended to separate the product from nonpolar impurities and baseline material.

-

Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield N-phenyl-2-anthramine as a solid.

Expected Results and Characterization

The expected product, N-phenyl-2-anthramine, is typically a light-yellow solid. The yield can vary depending on the reaction scale and purity of reagents but is generally in the range of 70-90% for well-optimized Buchwald-Hartwig aminations.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess the purity of the compound.

Causality Behind Experimental Choices: A Deeper Dive

The selection of each component in the protocol is critical for the success of the synthesis. Here, we delve into the rationale behind these choices.

The Palladium Precatalyst: Palladium(II) Acetate

Palladium(II) acetate is a common and cost-effective precatalyst. In the presence of the phosphine ligand and the amine, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[3] While pre-formed Pd(0) catalysts like Pd₂(dba)₃ can also be used, Pd(OAc)₂ is often preferred for its air stability and ease of handling.

The Ligand: The Pivotal Role of XPhos

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For the coupling of an electron-rich and sterically demanding aryl bromide like 2-bromoanthracene, a bulky and electron-rich phosphine ligand is essential. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for several reasons:

-

Steric Bulk: The bulky nature of XPhos promotes the formation of the monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[4]

-

Electron-Donating Properties: The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition and the final reductive elimination step.

-

Stability: The biphenyl backbone provides a robust scaffold that prevents ligand degradation at the elevated temperatures often required for these reactions.

The Base: Sodium tert-butoxide

A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for several reasons:

-

Strong Basicity: It is sufficiently basic to deprotonate aniline, facilitating the formation of the palladium-amido complex.

-

Low Nucleophilicity: Its steric bulk prevents it from acting as a nucleophile and attacking the aryl halide or the palladium complex.

-

Solubility: It has reasonable solubility in toluene, which is beneficial for reaction kinetics.

Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, and the optimal base may vary depending on the specific substrates.

The Solvent: Anhydrous and Degassed Toluene

Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point, which allows for a wide range of reaction temperatures.[5] It is also relatively non-polar, which can be advantageous for the solubility of the organometallic intermediates. It is crucial to use anhydrous and degassed solvent to prevent quenching of the base and oxidation of the Pd(0) catalyst, which would inhibit the reaction.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure or wet reagents/solvent.3. Insufficiently strong base.4. Reaction temperature is too low. | 1. Ensure a thoroughly inert atmosphere.2. Use freshly distilled aniline and anhydrous, degassed toluene.3. Switch to a stronger base like LHMDS.4. Increase the reaction temperature in increments of 10 °C. |

| Formation of Side Products | 1. Hydrodehalogenation: The bromoanthracene is converted to anthracene. This can occur via β-hydride elimination from a palladium-amido intermediate.[1]2. Homocoupling of Aniline: Formation of diphenylamine. | 1. Use a bulkier ligand to disfavor β-hydride elimination. Ensure a strictly inert atmosphere.2. This is less common but can occur at very high temperatures. Optimize the reaction temperature. |

| Difficulty in Purification | 1. Co-elution of the product with starting materials or byproducts.2. Streaking of the product on the silica gel column. | 1. Try a different solvent system for column chromatography (e.g., hexane/ethyl acetate).2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine product with the acidic silica gel. |

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the synthesis of N-phenyl-2-anthramine.

Caption: Experimental workflow for the synthesis of N-phenyl-2-anthramine.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of N-aryl-2-anthramine and its derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to strict inert atmosphere techniques, researchers can achieve high yields of the desired product. This application note serves as a detailed guide, offering both a practical protocol and a deeper understanding of the underlying chemical principles. The ability to reliably synthesize these valuable building blocks opens up new avenues for innovation in materials science and drug discovery.

References

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

ACRIDONE. Organic Syntheses. [Link]

-

Study of the Electric Properties of Azo/Hydrazone Tautomeric Mixture of the 4-(9-Anthrylazo)-1-naphthol. Academic Research Publishing Group. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

BH amination side products and purification. Reddit. [Link]

-

Synthesis method of 2-phenyl anthracene. Patsnap. [Link]

-

N-Triazinyl Derivatives of 1- and 9-aminoanthracene: Synthesis and Photo-Physical Properties. ResearchGate. [Link]

-

Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. MDPI. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

-

Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. ResearchGate. [Link]

-

Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry. [Link]

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]

Sources

Application Note: High-Performance Purification of N-Phenyl-2-anthramine via Deactivated Silica Chromatography

Introduction & Scientific Context

N-Phenyl-2-anthramine is a secondary arylamine derivative of anthracene, widely utilized as a fluorescent probe, a semiconductor building block in organic electronics (OLEDs), and a lipophilic antioxidant intermediate. Its purification presents a classic chromatographic challenge: the interaction between the basic amine moiety and the acidic silanol groups (

Without intervention, this interaction results in peak tailing , streaking , and irreversible adsorption , leading to poor resolution and yield loss. This Application Note details a field-proven protocol utilizing Triethylamine (TEA) Deactivation to suppress these interactions, ensuring high-purity isolation.

Physicochemical Profile

Understanding the analyte is the first step to successful separation.

| Property | Data | Implication for Chromatography |

| Molecular Formula | High carbon content indicates high lipophilicity. | |

| Molecular Weight | 269.35 g/mol | Elutes reasonably fast; not a macromolecule. |

| Physical State | Yellow Crystalline Powder | Visual monitoring on column is possible (yellow bands). |

| Solubility | DCM, Chloroform, DMSO | Load sample in DCM; avoid Hexane for loading (poor solubility). |

| pKa (Predicted) | ~4.3 (Conjugate Acid) | Weakly basic, but sufficient to H-bond with silanols. |

| Stability | Light Sensitive | CRITICAL: Columns must be wrapped in foil or run in low light. |

Pre-Chromatography Considerations

Impurity Profile Analysis

In typical syntheses (e.g., Buchwald-Hartwig amination or Ullmann coupling), common impurities include:

-

Unreacted Starting Material: 2-Aminoanthracene (more polar) or Halogenated Benzenes (less polar).

-

Oxidation Products: Anthraquinone derivatives (highly fluorescent, distinct Rf).

-

Homocoupling Byproducts: Bis-anthracene species (very non-polar, elute near solvent front).

Thin Layer Chromatography (TLC) "Scouting"

Before committing to a column, the separation must be validated on TLC.

The "Amine Shift" Validation:

-

Plate A (Standard): Develop in 10% Ethyl Acetate in Hexane.

-

Result: N-Phenyl-2-anthramine likely appears as a streak (

0.1 – 0.4).

-

-

Plate B (Deactivated): Develop in 10% Ethyl Acetate in Hexane + 1% Triethylamine .

-

Result: The streak should consolidate into a tight spot.

-

-

Target

: Adjust polarity so the product runs at

Detailed Protocol: Column Chromatography[1][2][3][4]

Reagents & Equipment

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Hexanes (HPLC Grade).

-

Mobile Phase B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (TEA).[1]

-

Hardware: Glass column, Flash Chromatography System (optional), Aluminum foil.

Workflow Diagram

The following diagram outlines the logical flow of the purification process, emphasizing the critical passivation step.

Figure 1: Step-by-step purification workflow for N-Phenyl-2-anthramine, highlighting the critical TEA passivation step.

Step-by-Step Methodology

Step 1: Column Packing (The Deactivation Method)

Causality: We introduce TEA during packing to ensure the entire silica bed is neutralized before the sample touches it.

-

Slurry Preparation: Suspend the required amount of Silica Gel 60 in Hexanes containing 1% (v/v) Triethylamine .

-

Pouring: Pour the slurry into the column. Tap gently to settle the bed and remove air bubbles.

-

Flushing: Elute 2 column volumes (CV) of the packing solvent (Hexane + 1% TEA) through the column.

-

Note: This ensures all acidic sites are capped.

-

-

Equilibration: Switch to the starting mobile phase (e.g., 100% Hexane). Flush for 1 CV.

-

Why? You want to remove excess free TEA from the mobile phase, leaving only the TEA bound to the silica. Excess TEA in the eluent can cause baseline noise in UV detectors.

-

Step 2: Sample Loading

-

Method: Dry Loading is recommended due to the compound's limited solubility in non-polar solvents.

-

Dissolve crude N-Phenyl-2-anthramine in minimal DCM.

-

Add Celite (approx. 2x mass of crude).

-

Rotary evaporate to dryness (yellow free-flowing powder).

-

Add this powder to the top of the packed column and add a layer of sand.

-

Step 3: Elution Gradient

-

Protection: Wrap the glass column in aluminum foil to prevent photodegradation of the anthracene core.

-

Gradient Profile:

| Time/Volume | Solvent A (Hexane) | Solvent B (EtOAc or DCM) | Purpose |

| 0 - 2 CV | 100% | 0% | Elute highly non-polar impurities (bis-anthracenes). |

| 2 - 5 CV | 95% | 5% | Begin mobilizing the target amine. |

| 5 - 10 CV | 90% | 10% | Target Elution Window. |

| 10+ CV | 50% | 50% | Flush polar impurities (2-aminoanthracene, oxides). |

Step 4: Fraction Collection & Analysis

-

Monitor: Use UV at 254 nm (aromatic rings) and 365 nm (fluorescence). The product will likely fluoresce blue/green under long-wave UV.

-

TLC Check: Spot fractions. Use the TEA-doped TLC conditions established in Section 2.2.

-

Pool & Dry: Combine pure fractions. Evaporate solvent under reduced pressure.

-

Caution: Do not heat the water bath above 40°C to minimize thermal oxidation.

-

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Streaking/Tailing | Insufficient TEA passivation. | Repack column; ensure 1% TEA is used in the slurry step. |

| Product Degradation | Light exposure or oxidation. | Use foil; store fractions under |

| Co-elution | Gradient too steep. | Lower the % of Solvent B; use a shallower gradient (e.g., 0-10% over 20 mins). |

| Yellow Eluent but No Product | Product crystallized on column. | Solubility issue. Switch Mobile Phase B to DCM (better solubility than EtOAc). |

Storage

-

Container: Amber glass vial.

-

Atmosphere: Argon or Nitrogen flush.

-

Temp: -20°C for long term; 4°C for active use.

References

-

Compound Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 22624828, N-Phenylanthracen-2-amine. Retrieved from [Link]

-

General Amine Purification: University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [Link]

-

Chromatography Methodology: Teledyne ISCO. (2010).[6] Effective Organic Compound Purification – Guidelines and Tactics for Flash Chromatography. (General reference for amine purification strategies).

-

Safety Data: Xenometrix. Material Safety Data Sheet: 2-Aminoanthracene (Structural Analog). Retrieved from [Link]

Sources

- 1. use of Triethylamine - Chromatography Forum [chromforum.org]

- 2. 2-Aminoanthracene | C14H11N | CID 11937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenylanthracen-2-amine | C20H15N | CID 22624828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINOANTHRACENE | 613-13-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. teledyneisco.com [teledyneisco.com]

Application Note: N-Phenyl-2-anthramine Thin-Film Deposition for OLEDs

Part 1: Executive Summary & Technical Profile

N-Phenyl-2-anthramine (N-PA) is a functionalized anthracene derivative utilized primarily as a Hole Transport Material (HTM) and, in specific host-guest configurations, as a blue-green emissive dopant. Its structure combines the high charge carrier mobility of the anthracene core with the hole-injecting capability of the secondary amine.

This guide provides a high-precision protocol for depositing N-PA thin films via Vacuum Thermal Evaporation (VTE). The critical challenge with N-PA is managing its tendency toward crystallization and oxidative degradation during the sublimation phase. This protocol prioritizes film morphology control and electronic purity .

Physical & Electronic Properties Table[1][2]

| Property | Value / Characteristic | Relevance to OLED |

| Molecular Formula | C₂₀H₁₅N | -- |

| Molecular Weight | 269.35 g/mol | Low MW requires precise rate control to prevent "spitting." |

| CAS Number | 109871-20-7 | Identity verification.[1] |

| Melting Point (Tm) | ~202°C | Deposition source temperature will be near 160–180°C. |

| HOMO Level | -5.2 eV (Approx.) | Good alignment with ITO/MoOx (-5.3 eV) for hole injection. |

| LUMO Level | -2.3 eV (Approx.) | Electron blocking capability against standard ETLs like Alq3. |

| Emission (PL) | λ_max ~480–510 nm | Sky-blue to Green emission; dependent on packing/aggregation. |

| Solubility | Soluble in Toluene, THF | Allows for solution-processing comparisons (spin-coating). |

Part 2: Pre-Deposition Preparation

Substrate Cleaning (ITO/Glass)

Rationale: N-PA is sensitive to surface energy variations. Residues on Indium Tin Oxide (ITO) cause pinholes and delamination.

-

Mechanical Scrub: Triton X-100 solution (1%) with a soft-bristle brush.

-

Ultrasonic Bath Sequence:

-

Deionized Water (15 min, 40°C)

-

Acetone (15 min, RT) – Removes organic residues.

-

Isopropanol (15 min, RT) – Removes acetone streaks.

-

-

Drying: Nitrogen (N₂) blow-dry.

-

Surface Activation: UV-Ozone or Oxygen Plasma treatment (10 min, 100W).

-

Critical: Load substrates into the vacuum chamber within 10 minutes of activation to maintain the high work function of ITO (~5.1 eV).

-

Material Handling & Loading

Rationale: Amine derivatives are prone to oxidation. Purity is paramount for device lifetime.

-

Purity Check: Ensure material is Sublimed Grade (>99.5%). If using crude synthesized material, perform a pre-sublimation step in a tube furnace.

-

Crucible Selection: Use Alumina (Al₂O₃) crucibles.

-

Why? Alumina provides more uniform thermal conductivity than quartz for this temperature range, reducing hot spots that cause material decomposition.

-

-

Loading: Fill crucible to 50-60% capacity. Do not overfill, as this increases the thermal gradient within the powder, leading to rate instability.

Part 3: Vacuum Thermal Evaporation (VTE) Protocol

Core Directive: The "Soak and Stabilize" Method

Unlike simple metals, N-PA requires a thermal "soak" to degas adsorbed moisture and solvent traces from the powder bulk before the shutter is opened.

Step-by-Step Deposition Cycle

-

Pump Down: Evacuate chamber to base pressure < 2.0 × 10⁻⁶ Torr .

-

Note: If base pressure is higher, residual oxygen will quench the triplet excitons and degrade the hole transport mobility.

-

-

Degassing (Crucial):

-

Ramp source temperature to 120°C (below sublimation point).

-

Hold for 15 minutes .

-

Observation: Watch the pressure gauge. A temporary spike indicates water/solvent release. Wait for pressure to recover to baseline.

-

-

Rate Stabilization:

-

Ramp to deposition temperature (~160–175°C ).

-

Target Rate: 0.5 – 1.0 Å/s .

-

Control: Monitor Quartz Crystal Microbalance (QCM). Allow the rate to oscillate and stabilize for 2-3 minutes with the shutter closed .

-

-

Deposition:

-

Open shutter.

-

Maintain rate at 0.5 Å/s for the first 5 nm (interface formation).

-

Increase to 1.0 Å/s for the bulk film.

-

Thickness: Typical HTL thickness is 30–50 nm .

-

-

Cool Down:

-

Close shutter immediately upon reaching target thickness.

-

Ramp down power slowly (10°C/min) to prevent thermal shock to the crucible.

-

Workflow Visualization

Figure 1: Optimized VTE workflow for N-Phenyl-2-anthramine to ensure film density and purity.

Part 4: Device Integration & Architecture

To validate the N-PA layer, we recommend a standard "Hole-Only" device for mobility measurement or a Heterojunction OLED for efficiency testing.

Recommended OLED Stack (Blue/Green)

| Layer | Material | Thickness | Function |

| Anode | ITO | 150 nm | Transparent Electrode |

| HIL | MoOx or HAT-CN | 5-10 nm | Hole Injection / Work Function Mod. |

| HTL | N-Phenyl-2-anthramine | 40 nm | Hole Transport / Electron Blocking |

| EML | Alq3 (Green) or ADN:BD (Blue) | 30 nm | Emissive Layer |

| ETL | TPBi or Bphen | 30 nm | Electron Transport / Hole Blocking |

| EIL | LiF | 1 nm | Electron Injection |

| Cathode | Aluminum (Al) | 100 nm | Cathode |

Energy Level Diagram

The following diagram illustrates the cascade of hole injection. N-PA's HOMO (-5.2 eV) sits perfectly between the HIL (-5.3 eV) and the EML host (-5.5 to -5.8 eV), facilitating a stepped injection barrier.

Figure 2: Energy level alignment showing N-PA acting as an intermediate step for hole injection into the emissive layer.

Part 5: Characterization & Troubleshooting

Film Characterization

-

UV-Vis Spectroscopy: Expect absorption peaks at ~340–380 nm (anthracene core).

-

Photoluminescence (PL): Excitation at 350 nm should yield emission at ~480–500 nm .

-

AFM (Atomic Force Microscopy): RMS roughness should be < 2 nm. If RMS > 5 nm, the film is crystallizing.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Opaque/Grey Film | Crystallization | Deposition rate too slow (<0.2 Å/s) or substrate too hot. Increase rate to 1.0 Å/s. |

| High Turn-on Voltage | Poor Hole Injection | Check ITO cleaning or MoOx thickness. Ensure N-PA thickness is not >60 nm (low mobility limits current). |

| Short Circuits | Pinholes / Spitting | Material was not degassed properly. Repeat "Soak" step at 120°C. |

| Device Degradation | Oxidation | N-PA is amine-based. Encapsulate device immediately in N₂ glovebox (<1 ppm O₂/H₂O). |

Part 6: References

-

Material Properties & Synthesis:

-

PubChem Compound Summary for CID 11937, 2-Anthramine. National Center for Biotechnology Information (2025). Retrieved from [Link]

-

-

OLED Device Physics & Hole Transport:

-

Shen, C., et al. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications. Advanced Electronic Materials. Retrieved from [Link] (Context on VTE optimization for small molecules).

-

Hole Transport Materials in OLEDs. MDPI Coatings (2021). Discusses triphenylamine and anthracene derivatives as HTMs.

-

-

Spectroscopic Data:

Sources

Application Notes and Protocols for N-Phenyl-2-anthramine as a Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Critical Role of Hole Transport Layers in OLED Performance

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. The performance of an OLED is intricately linked to the efficiency of charge injection, transport, and recombination within its multilayered structure. The Hole Transport Layer (HTL) is a pivotal component, responsible for facilitating the efficient transport of holes from the anode to the emissive layer while simultaneously blocking the leakage of electrons. An ideal HTL material possesses high hole mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability.

N-Phenyl-2-anthramine, an arylamine-substituted anthracene derivative, has emerged as a promising candidate for HTL applications. Its rigid anthracene core provides good thermal stability, while the N-phenylamine moiety contributes to favorable hole-transporting characteristics. This guide provides a comprehensive overview of the core properties, synthesis, device fabrication protocols, and performance characteristics of N-Phenyl-2-anthramine as an HTL in OLEDs.

Core Properties of N-Phenyl-2-anthramine

The efficacy of N-Phenyl-2-anthramine as an HTL is rooted in its fundamental physicochemical properties. These properties dictate its charge transport capabilities and stability within an OLED device.

Electrochemical and Energy Level Characteristics

The energy levels of the HTL, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient charge injection and transport. The HOMO level should be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to minimize the hole injection barrier.